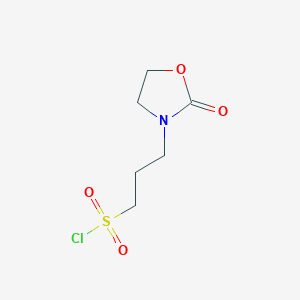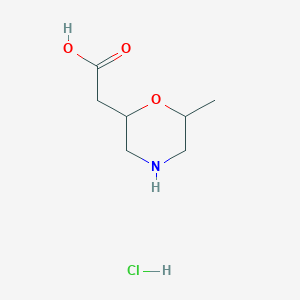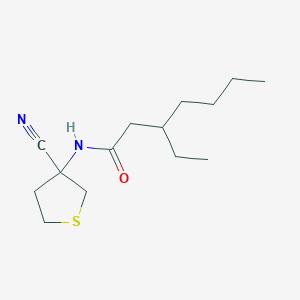
3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonyl chloride is a chemical compound with the CAS Number: 2024418-01-5 . It has a molecular weight of 227.67 . The IUPAC name for this compound is 3-(2-oxooxazolidin-3-yl)propane-1-sulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10ClNO4S/c7-13(10,11)5-1-2-8-3-4-12-6(8)9/h1-5H2 . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model.Applications De Recherche Scientifique
Solid-Phase Synthesis of Heterocyclic Compounds Polymer-supported sulfonyl chloride, a category to which 3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonyl chloride belongs, has been employed in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones. This approach involves the attachment of 1,2-diols to a solid support, followed by reaction with p-toluenesulfonyl isocyanate and subsequent cyclo-elimination, allowing for the preparation of oxazolidinones of high enantiopurity. This method is of great importance in generating new lead compounds in drug development due to its efficiency in preparing large numbers of molecules rapidly (Holte et al., 1998).
Catalytic Applications in Organic Synthesis 3-(Propa-1,2-dien-1-yl)oxazolidin-2-one, a compound related to this compound, has demonstrated efficiency as a two-carbon partner in various intermolecular gold-catalyzed [2+2] cycloadditions to alkenes. This process facilitates a straightforward and practical approach to obtaining highly substituted cyclobutane derivatives with complete regio- and stereocontrol, highlighting its utility in the synthesis of complex organic molecules (Faustino et al., 2012).
Chemical Fixation of Carbon Dioxide The AgNO3/ionic liquid (IL) catalytic system, utilizing components related to this compound, has been developed for the simultaneous synthesis of oxazolidinones and α-hydroxyl ketones through atom-economical three-component reactions involving propargyl alcohols, 2-aminoethanols, and CO2. This method stands out for its excellent catalytic activity under atmospheric CO2 pressure and its ability to be recycled, representing a significant advancement in the utilization of CO2 as a feedstock for producing valuable chemicals (Du et al., 2021).
Safety and Hazards
The compound is associated with certain hazards, as indicated by the safety information provided. It has the hazard statements H315, H319, H335, which correspond to causing skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
3-(2-oxo-1,3-oxazolidin-3-yl)propane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO4S/c7-13(10,11)5-1-2-8-3-4-12-6(8)9/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBPKDNBYMJVQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2024418-01-5 |
Source


|
| Record name | 3-(2-oxo-1,3-oxazolidin-3-yl)propane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Pyridinamine, 5-iodo-3-nitro-6-[2-(4-nitrophenyl)ethoxy]-](/img/structure/B2984073.png)
![(3As,7aS)-N-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride](/img/structure/B2984074.png)









![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2984092.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2984093.png)
